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Introduction
m-PEG36-alcohol, also known as monomethoxy-poly(ethylene glycol)-alcohol with 36 ethylene

glycol units, is a versatile bifunctional polymer widely employed in biomedical and

pharmaceutical research. Its unique physicochemical properties, stemming from a hydrophilic

poly(ethylene glycol) backbone, a terminal methoxy group, and a reactive hydroxyl group,

make it an invaluable tool in drug delivery, bioconjugation, and the development of advanced

therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide

provides a comprehensive overview of the properties of m-PEG36-alcohol, detailed

experimental protocols for its application, and visualizations of key biological pathways and

experimental workflows.

Core Properties of m-PEG36-alcohol
m-PEG36-alcohol is a well-defined, monodisperse PEG linker that offers a balance of

hydrophilicity and reactivity. The methoxy group at one terminus provides steric hindrance,

which can prevent aggregation and non-specific interactions, while the hydroxyl group at the

other end allows for covalent attachment to a variety of molecules.[1] The hydrophilic nature of

the 36-unit polyethylene glycol chain significantly enhances the aqueous solubility of

conjugated molecules.[2][3]
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The following tables summarize the key quantitative data for m-PEG36-alcohol.

Identifier Value Source(s)

Chemical Formula C73H148O37 [2][4]

Molecular Weight ~1618 g/mol

CAS Number 9004-74-4

Appearance White solid

Purity Typically ≥95%

Property Description Source(s)

Solubility

Soluble in water and various

organic solvents including

DMSO, DMF, THF, DCM, and

methanol.

Storage Conditions

Recommended storage at

-20°C in a dry, inert

atmosphere to prevent

degradation from light, heat, or

acidic/basic conditions.

Spectroscopic Properties
While specific spectra for m-PEG36-alcohol are proprietary to suppliers, the expected

spectroscopic characteristics for a monomethoxy-terminated polyethylene glycol alcohol are

well-established.
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Spectroscopy Expected Characteristics

¹H-NMR

A prominent singlet for the methoxy group

(CH₃O-) protons typically appears around 3.38

ppm. A large, broad signal corresponding to the

repeating ethylene glycol methylene protons (-

CH₂CH₂O-) is expected around 3.64 ppm. A

triplet corresponding to the terminal methylene

group adjacent to the hydroxyl group (-CH₂OH)

would be observed around 3.56 ppm.

FT-IR

A very broad and strong absorption band in the

region of 3500-3200 cm⁻¹ corresponding to the

O-H stretching of the terminal alcohol group. A

strong C-O stretching band is expected in the

1260-1050 cm⁻¹ region, characteristic of the

ether linkages in the PEG backbone.

Mass Spectrometry

In electrospray ionization mass spectrometry

(ESI-MS), PEG compounds typically show a

distribution of peaks corresponding to the

different degrees of polymerization, with each

peak separated by 44 Da (the mass of one

ethylene glycol unit). The spectrum would be

centered around the average molecular weight

of the polymer. Common fragmentation patterns

for alcohols include α-cleavage and the loss of a

water molecule (M-18).

Key Applications and Biological Significance
The primary utility of m-PEG36-alcohol lies in its role as a flexible, hydrophilic linker in

bioconjugation.

PROTACs: m-PEG36-alcohol is extensively used as a linker in the synthesis of PROTACs.

These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading

to the ubiquitination and subsequent degradation of the target protein by the proteasome.
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The PEG linker provides the necessary spatial separation and flexibility for the formation of a

stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Drug Delivery and PEGylation: The process of "PEGylation," the covalent attachment of PEG

chains to molecules, is a widely used strategy to improve the pharmacokinetic and

pharmacodynamic properties of therapeutic agents. By conjugating m-PEG36-alcohol to a

drug molecule, its solubility, stability, and circulation half-life can be enhanced, while reducing

its immunogenicity and enzymatic degradation. This is particularly valuable in the formulation

of nanoparticles and liposomes for targeted drug delivery.

Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation via the
Ubiquitin-Proteasome System
The diagram below illustrates the mechanism by which a PROTAC, utilizing a linker such as m-
PEG36-alcohol, induces the degradation of a target protein.
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Caption: PROTAC-mediated protein degradation pathway.

General Workflow for PROTAC Synthesis using a PEG
Linker
The following diagram outlines a typical synthetic workflow for constructing a PROTAC

molecule using a PEG linker like m-PEG36-alcohol.
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Caption: A generalized workflow for the synthesis of a PROTAC molecule.
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Experimental Workflow for Bioconjugation
This diagram illustrates a general workflow for the conjugation of m-PEG36-alcohol to a

biomolecule, such as a protein.
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Caption: General experimental workflow for bioconjugation.

Experimental Protocols
Protocol 1: Synthesis of a PROTAC using m-PEG36-
alcohol (Amide Bond Formation)
This protocol describes a general method for coupling a carboxylic acid-containing E3 ligase

ligand to m-PEG36-alcohol, followed by activation and coupling to an amine-containing target

protein ligand.

Materials:

E3 ligase ligand with a carboxylic acid group

m-PEG36-alcohol

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF (N,N-Dimethylformamide)

Tosyl chloride or Mesyl chloride

Triethylamine

Target protein ligand with an amine group

Anhydrous DCM (Dichloromethane)

Standard laboratory glassware and purification equipment (HPLC)

Procedure:

Coupling of E3 Ligase Ligand to m-PEG36-alcohol:

Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
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Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room

temperature.

Add m-PEG36-alcohol (1.1 eq) to the reaction mixture.

Stir the reaction at room temperature overnight.

Monitor the reaction progress by LC-MS.

Upon completion, purify the product by reverse-phase HPLC to obtain the E3 ligand-

PEG36-alcohol conjugate.

Activation of the Terminal Hydroxyl Group:

Dissolve the E3 ligand-PEG36-alcohol conjugate (1.0 eq) in anhydrous DCM.

Cool the solution to 0°C and add triethylamine (1.5 eq).

Add tosyl chloride or mesyl chloride (1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution

and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the activated E3 ligand-PEG36-linker.

Coupling to Target Protein Ligand:

Dissolve the activated E3 ligand-PEG36-linker (1.0 eq) and the amine-containing target

protein ligand (1.2 eq) in anhydrous DMF.

Add a non-nucleophilic base such as DIPEA (2.0 eq).

Stir the reaction at room temperature or elevated temperature (e.g., 50-60°C) overnight.

Monitor the reaction progress by LC-MS.
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Upon completion, purify the crude PROTAC molecule by reverse-phase HPLC.

Protocol 2: General Procedure for Protein PEGylation
This protocol outlines the steps for activating m-PEG36-alcohol and conjugating it to a protein

through available amine residues (e.g., lysine).

Materials:

m-PEG36-alcohol

N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate (p-NPC)

Anhydrous acetonitrile or DCM

Triethylamine or DIPEA

Protein solution in a suitable buffer (e.g., PBS, pH 7.4-8.0)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Dialysis or size-exclusion chromatography (SEC) system for purification

Procedure:

Activation of m-PEG36-alcohol to an NHS Ester:

Dissolve m-PEG36-alcohol (1.0 eq) and DSC or p-NPC (1.5 eq) in anhydrous acetonitrile

or DCM.

Add triethylamine or DIPEA (2.0 eq) and stir the reaction under a nitrogen atmosphere at

room temperature for 4-24 hours.

Monitor the formation of the activated PEG-NHS ester by TLC or LC-MS.

Precipitate the activated PEG by adding cold diethyl ether, then wash and dry under

vacuum.

Conjugation to the Protein:
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Prepare the protein solution at a concentration of 2-10 mg/mL in the conjugation buffer.

Dissolve the activated PEG-NHS ester in the same buffer or a compatible co-solvent (e.g.,

DMSO) and immediately add it to the protein solution. A 10- to 50-fold molar excess of the

activated PEG relative to the protein is typically used.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching and Purification:

Quench any unreacted PEG-NHS ester by adding the quenching solution to a final

concentration of 50-100 mM and incubating for 30 minutes.

Purify the PEGylated protein from excess reagents and byproducts using dialysis against

a suitable buffer or by size-exclusion chromatography.

Characterization:

Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in

molecular weight.

Use techniques like MALDI-TOF mass spectrometry to confirm the degree of PEGylation.

Assess the biological activity of the PEGylated protein using a relevant in vitro assay.

Conclusion
m-PEG36-alcohol is a powerful and versatile tool for researchers in drug development and the

life sciences. Its well-defined structure and bifunctional nature enable the creation of

sophisticated bioconjugates with improved physicochemical and pharmacological properties.

From enhancing the in vivo performance of therapeutic proteins to forming the critical link in

targeted protein degraders, m-PEG36-alcohol continues to be a key component in the

advancement of modern medicine. This guide provides a foundational understanding of its

properties and a practical framework for its application in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b7908972?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/A-Raw-mass-spectrum-of-polyethylene-glycol-PEG-E-B-raw-arrival-time-versus-m-z_fig2_347262025
https://www.ingenieria-analitica.com/en/attachment/pdf/print/analysis-of-polyethylene-glycol-peg-and-a-mono-and-di-pegylated-therapeutic-protein-using-hplc-and-q-tof-mass-spectrometry-pdf-857
https://www.researchgate.net/figure/PEG-conjugation-Area-of-interest-d-330-440-ppm-1-H-NMR-spectra-400-MHz-CDCl-3_fig3_367239334
https://broadpharm.com/product/bp-21904
https://www.benchchem.com/product/b7908972#what-are-the-properties-of-m-peg36-alcohol
https://www.benchchem.com/product/b7908972#what-are-the-properties-of-m-peg36-alcohol
https://www.benchchem.com/product/b7908972#what-are-the-properties-of-m-peg36-alcohol
https://www.benchchem.com/product/b7908972#what-are-the-properties-of-m-peg36-alcohol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7908972?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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